
4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone, also known as MMBTH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBTH is a hydrazone derivative, and its synthesis method involves the reaction of 4-methoxybenzaldehyde with 4-tert-butyl-1,3-thiazol-2-ylhydrazine.
科学的研究の応用
4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone has been extensively studied for its potential applications in various fields. One of the most significant areas of research is in the development of new drugs. 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone has been shown to possess potent anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are known to contribute to the development of various diseases. 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone has also been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone is its ease of synthesis and availability. 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone can be synthesized using standard laboratory techniques, and it is readily available from commercial suppliers. However, one of the limitations of 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone. One area of research is in the development of new drugs based on the structure of 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone. Another potential direction is in the study of the mechanism of action of 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone in preclinical and clinical studies.
合成法
The synthesis of 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone involves the reaction of 4-methoxybenzaldehyde with 4-tert-butyl-1,3-thiazol-2-ylhydrazine in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 4-methoxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone. The synthesis method is relatively simple and can be performed using standard laboratory techniques.
特性
IUPAC Name |
4-tert-butyl-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)13-10-20-14(17-13)18-16-9-11-5-7-12(19-4)8-6-11/h5-10H,1-4H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCJMNBJEPSJHS-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NN=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)N/N=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

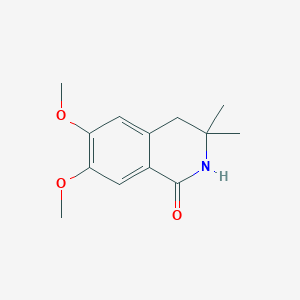
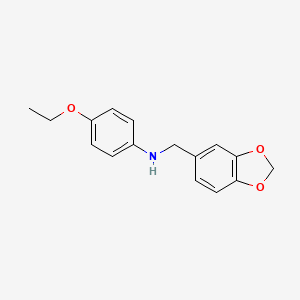
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5749357.png)

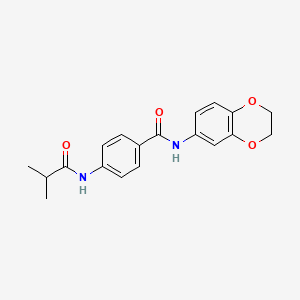

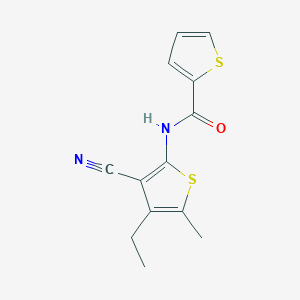

![ethyl 2-[(2-anilino-2-oxoethyl)thio]-4,6-dimethylnicotinate](/img/structure/B5749409.png)

![4-{[1-(4-methoxybenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5749414.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5749419.png)
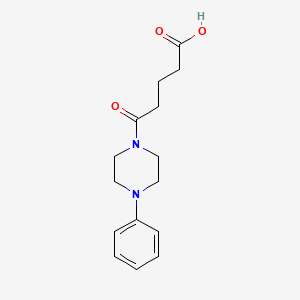
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5749441.png)